![molecular formula C24H25N7O2 B2781254 (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-67-1](/img/structure/B2781254.png)
(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The compound has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further investigations are warranted to optimize its efficacy and safety profile for potential clinical use .
Antimicrobial Properties
The compound exhibits antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Its unique chemical structure may allow for targeted interactions with bacterial enzymes or cell membranes, making it a valuable candidate for novel antibiotics .
Analgesic and Anti-Inflammatory Effects
Studies have explored the compound’s analgesic properties, suggesting that it modulates pain pathways and reduces inflammation. Its potential as a non-opioid analgesic warrants further investigation .
Antioxidant Activity
The compound displays antioxidant effects, scavenging free radicals and protecting cells from oxidative stress. Researchers are investigating its potential in preventing age-related diseases and oxidative damage .
Antiviral Applications
Preliminary data indicate that the compound inhibits viral replication, particularly in RNA viruses. Its mode of action may involve interference with viral enzymes or entry receptors. Researchers are exploring its efficacy against specific viruses, including influenza and herpesviruses .
Enzyme Inhibitors
The compound acts as an inhibitor for several enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects may have therapeutic implications in various diseases, such as Alzheimer’s, osteoporosis, and obesity .
Potential Antitubercular Agent
Early studies suggest that the compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its unique structure may allow for targeted interactions with essential bacterial proteins .
Structure–Activity Relationship (SAR) Insights
Understanding the SAR of this compound is crucial for drug design. Researchers have explored how specific modifications affect its biological activity. Computational studies, including in silico pharmacokinetic and molecular modeling, contribute to unraveling SAR patterns .
properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-16-11-17(2)13-18(12-16)24(32)30-9-7-29(8-10-30)22-21-23(26-15-25-22)31(28-27-21)19-5-4-6-20(14-19)33-3/h4-6,11-15H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVOHMWKSWLHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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